chemical structure and properties of (3-hydroxy-4-methylphenyl)thiourea
chemical structure and properties of (3-hydroxy-4-methylphenyl)thiourea
An In-Depth Technical Guide to 1-(3-Hydroxy-4-methylphenyl)thiourea: Structural Dynamics, Synthesis, and Pharmacological Applications
The exploration of thiourea derivatives represents a critical frontier in medicinal chemistry, driven by their versatile ability to form stable hydrogen-bond networks with biological targets. Among these, 1-(3-hydroxy-4-methylphenyl)thiourea (CAS: 16704-79-3) emerges as a highly functionalized scaffold. By incorporating both a hydroxyl group and a methyl group on the phenyl ring, this compound offers unique stereoelectronic properties that enhance its binding affinity in allosteric enzyme pockets and its cytotoxicity against specific cancer cell lines.
This whitepaper provides a comprehensive analysis of 1-(3-hydroxy-4-methylphenyl)thiourea, detailing its physicochemical properties, validated synthetic pathways, and its emerging role in advanced drug development.
Chemical Structure and Physicochemical Profiling
The pharmacological efficacy of 1-(3-hydroxy-4-methylphenyl)thiourea is rooted in its structural composition. The thiourea moiety ( ) acts as both a potent hydrogen bond donor and acceptor, facilitating deep integration into target protein active sites[1]. The addition of the 3-hydroxy and 4-methyl substitutions on the phenyl ring modulates the molecule's lipophilicity (LogP) and electron density, optimizing it for cellular permeability and target specificity.
Table 1: Fundamental Chemical and Computed Properties [2]
| Property | Value / Description |
| IUPAC Name | 1-(3-hydroxy-4-methylphenyl)thiourea |
| CAS Registry Number | 16704-79-3 |
| Molecular Formula | |
| Molecular Weight | 182.243 g/mol |
| Monoisotopic Mass | 182.051384 g/mol |
| Topological Polar Surface Area (TPSA) | 90.4 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
| Canonical SMILES | Cc1ccc(cc1O)NC(=S)N |
Data synthesized from computational chemical profiling and standard material safety data.
Validated Synthetic Methodology
The synthesis of substituted phenylthioureas requires precise control over nucleophilic addition to prevent the formation of symmetrical diphenylthiourea byproducts. The most robust and scalable method involves the reaction of an substituted aniline precursor—in this case, 5-amino-2-methylphenol (5-amino-o-cresol)—with ammonium thiocyanate in an acidic aqueous medium[3].
Mechanism and Causality
The reaction proceeds via the in situ generation of thiocyanic acid ( ). The hydrochloric acid serves a dual purpose: it protonates the amine group of 5-amino-2-methylphenol to enhance its aqueous solubility and facilitates the nucleophilic attack of the amine on the electrophilic carbon of the thiocyanate ion. The subsequent rearrangement yields the stable thiourea product.
Synthesis pathway of 1-(3-hydroxy-4-methylphenyl)thiourea from 5-amino-2-methylphenol.
Step-by-Step Experimental Protocol[3]
Self-Validating System: This protocol includes integrated checkpoints (TLC and melting point verification) to ensure product integrity before downstream biological application.
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Precursor Preparation: Suspend 0.1 mole of 5-amino-2-methylphenol (CAS: 2835-95-2) in a round-bottom flask containing 25 mL of distilled water.
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Acidification: Slowly add 9 mL of concentrated HCl. Causality: This converts the amine to its hydrochloride salt, ensuring complete dissolution and preventing premature oxidation of the phenol group.
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Thermal Activation: Heat the solution to 60–70 °C for 1 hour under continuous stirring.
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Thiocyanate Addition: Cool the mixture to room temperature for 1 hour. Slowly add 0.1 mole of ammonium thiocyanate ( ) to the solution.
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Reflux: Reflux the reaction mixture for approximately 4 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent. The disappearance of the precursor spot confirms reaction completion.
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Precipitation: Add 20 mL of ice-cold water to the flask under vigorous stirring. The sudden drop in temperature and polarity shift forces the crystallization of the product.
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Isolation & Purification: Filter the precipitate under a vacuum. Wash the crude crystals with cold water to remove unreacted salts, then recrystallize from hot ethanol to yield pure 1-(3-hydroxy-4-methylphenyl)thiourea.
Pharmacological Applications and Biological Activity
Phenylthiourea derivatives are currently at the forefront of novel antibiotic and antineoplastic drug discovery. Their unique mechanism of action allows them to bypass traditional resistance pathways.
A. Allosteric Inhibition of PvdP Tyrosinase (Anti-Virulence Strategy)
Infections caused by Pseudomonas aeruginosa are notoriously difficult to treat due to acquired antibiotic resistance. A breakthrough strategy involves targeting the bacteria's iron uptake mechanism, which is essential for its survival[4]. P. aeruginosa utilizes a siderophore called pyoverdine to scavenge iron. The maturation of pyoverdine is catalyzed by the enzyme PvdP tyrosinase . Phenylthiourea derivatives act as potent allosteric inhibitors of PvdP[4]. By binding to an allosteric site, these compounds stabilize the C-terminal lid of the enzyme, blocking the active site and completely halting pyoverdine production.
Mechanism of PvdP tyrosinase inhibition by phenylthiourea derivatives, disrupting bacterial iron uptake.
B. Cytotoxic and Antitumor Activity
Thiourea derivatives functionalized with electron-donating groups (such as the hydroxyl and methyl groups in our target compound) exhibit significant cytotoxicity against human cancer cell lines. Recent structure-activity relationship (SAR) studies on phenylthiourea hybrids demonstrate potent efficacy against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2)[1]. The thiourea pharmacophore induces apoptosis by intercalating with DNA or inhibiting topoisomerase activity, depending on the extended molecular scaffold.
Table 2: Comparative Cytotoxicity of Phenylthiourea Derivatives [1]
| Compound Class | Target Cell Line | Range ( ) | Reference Standard (Doxorubicin) |
| Phenylthiourea-Thiazole Hybrids | HCT-116 (Colon) | 2.29 – 9.71 | 2.42 |
| Phenylthiourea-Pyrazole Hybrids | HepG2 (Liver) | 11.52 – 14.09 | 4.02 |
| Unsubstituted Phenylthiourea | WI38 (Normal) | > 50.00 (Low Toxicity) | N/A |
Experimental Workflow: In Vitro Cytotoxicity Validation (MTT Assay)
To validate the biological efficacy of synthesized 1-(3-hydroxy-4-methylphenyl)thiourea, a standardized MTT viability assay must be employed.
Causality of Design: The MTT assay measures the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to a purple formazan product by mitochondrial succinate dehydrogenase. Because this reduction only occurs in metabolically active cells, the spectrophotometric absorbance is directly proportional to the number of viable cells, creating a self-validating loop for cytotoxicity measurement[1].
Protocol:
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Cell Seeding: Seed HCT-116 or HepG2 cells in a 96-well microtiter plate at a density of cells/well in 100 of DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% atmosphere to allow for cellular adherence.
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Compound Administration: Dissolve the thiourea compound in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent-induced toxicity). Treat the cells with varying concentrations (e.g., 1, 5, 10, 25, 50 ) of the compound. Include a Doxorubicin positive control and a vehicle-only negative control.
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Incubation: Incubate the treated plates for 48 hours.
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MTT Addition: Add 10 of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours. Validation: A visible color change from yellow to dark purple indicates active cellular metabolism in control wells.
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Solubilization: Carefully aspirate the media and add 100 of DMSO to each well to dissolve the insoluble formazan crystals.
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Quantification: Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability relative to the negative control and determine the using non-linear regression analysis.
Conclusion
1-(3-hydroxy-4-methylphenyl)thiourea represents a highly versatile chemical scaffold with profound implications for modern pharmacology. Its synthesis via the reaction of 5-amino-2-methylphenol with ammonium thiocyanate is efficient and scalable. Biologically, the strategic positioning of the hydroxyl and methyl groups on the phenyl ring enhances its capacity to act as an allosteric inhibitor of bacterial virulence factors (like PvdP tyrosinase) and as a cytotoxic agent against resilient cancer cell lines. For drug development professionals, this compound serves as a foundational building block for synthesizing next-generation targeted therapeutics.
References
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Setiawan, A., et al. "Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase". Bioorganic & Medicinal Chemistry Letters, 30(17), 127409 (2020). Available at:[Link]
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El-Gaby, M. S. A., et al. "Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity". Journal of Biomolecular Structure and Dynamics (2023). Available at:[Link]
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International Journal of Creative Research Thoughts. "REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA". IJCRT, 11(3) (2023). Available at:[Link]
